Chroman-8-carboxylic acid
Description
Chroman-8-carboxylic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOWPRKKPHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507363 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31457-16-6 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation via Acid Chloride and Amino Alcohol Esterification
One classical approach to prepare chroman-8-carboxylic acid derivatives involves the formation of acid chlorides followed by esterification with amino alcohols. This method is exemplified in the preparation of related flavone-8-carboxylic acid esters, which share structural similarity with this compound.
- Procedure : The acid chloride of this compound (or closely related 3-methylflavone-8-carboxylic acid chloride) is dissolved in anhydrous benzene. Amino alcohols such as morpholinoethanol, dimethylaminopropanol, diethylaminopropanol, diisopropylaminoethanol, or piperidinoethanol are added at room temperature. The mixture is refluxed for 2-3 hours.
- Isolation : The resulting solid ester hydrochloride is filtered, washed with benzene, and dried. Recrystallization from ethyl alcohol/ether affords pure crystalline esters.
- Yields and Melting Points : For example, morpholinoethyl 3-methylflavone-8-carboxylate hydrochloride melts at 233-234 °C, and diisopropylaminoethyl 3-methylflavone-8-carboxylate hydrochloride melts at 190-192 °C.
- Further Processing : The hydrochloride salts can be neutralized with dilute sodium hydroxide, extracted with chloroform, and evaporated to yield free bases. These can be converted into tartrate or maleate salts by reaction with the corresponding acids in ethyl acetate.
This method provides a robust route to functionalized this compound derivatives with good purity and well-defined physical properties.
Photoredox Catalytic Doubly Decarboxylative Giese Reaction
A modern and innovative approach to synthesize this compound derivatives involves visible-light-induced photoredox catalysis, specifically a doubly decarboxylative Giese reaction. This method enables the formation of 4-substituted chroman-2-ones and 2-substituted chroman-4-ones, which are structurally related to this compound frameworks.
-
- Utilizes coumarin-3-carboxylic acids or chromone-3-carboxylic acids as substrates.
- Employs N-(acyloxy)phthalimides as alkyl radical precursors.
- Requires visible light irradiation, a photoredox catalyst (e.g., Ru(bpy)_3^(2+)), a base (e.g., DIPEA), anhydrous solvent, and inert atmosphere.
- The reaction proceeds via two decarboxylation steps: one initiating radical formation and the other completing the transformation.
| Entry | Photoredox Catalyst | Solvent | Base | Catalyst Loading | Yield (%) |
|---|---|---|---|---|---|
| 1 | 9-mesityl-10-methylacridinium | CH2Cl2 | DIPEA | 10 mol% | 0 |
| 2 | Chloranil | CH2Cl2 | DIPEA | 10 mol% | 0 |
| 3 | Ru(bpy)3^(2+) (PF6)2 | CH2Cl2 | DIPEA | 10 mol% | 82 |
| 4 | Ru(bpy)3^(2+) (PF6)2 | CHCl3 | DIPEA | 10 mol% | 0 |
| 5 | Ru(bpy)3^(2+) (PF6)2 | DMF | DIPEA | 10 mol% | 61 |
| 6 | Ru(bpy)3^(2+) (PF6)2 | MeCN | DIPEA | 10 mol% | 58 |
| 7 | Ru(bpy)3^(2+) (PF6)2 | CH2Cl2 | TEA | 10 mol% | 47 |
| 8 | Ru(bpy)3^(2+) (PF6)2 | CH2Cl2 | None | 10 mol% | 0 |
| 9 | None | CH2Cl2 | DIPEA | 0 | 0 |
Reaction Conditions : Best yields were obtained using Ru(bpy)_3^(2+) catalyst (10 mol%) in dichloromethane with DIPEA as base under blue LED light irradiation in an inert atmosphere.
Mechanism : The reaction proceeds via radical generation from N-(acyloxy)phthalimides, followed by addition to the electron-deficient olefin (activated carboxylic acid), and subsequent decarboxylation to form the chromanone derivatives.
Scope : Various substituted coumarin-3-carboxylic acids and N-(acyloxy)phthalimides were successfully employed, yielding diverse this compound analogs with electron-donating and electron-withdrawing groups tolerated.
Limitations : Primary alkyl radicals showed lower reactivity due to competing dimerization.
This photoredox method offers a mild, efficient, and environmentally friendly approach to this compound derivatives, expanding synthetic possibilities beyond classical methods.
Aryne Insertion and Rearrangement Approach
Another synthetic route involves the intermolecular addition of carboxylic acids to arynes, leading to o-hydroxyaryl ketones and related chroman structures.
Methodology : The carboxylate group of the acid nucleophilically attacks the benzyne intermediate generated in situ, forming an aryl anion intermediate. This undergoes a formal anionic Fries rearrangement via a four-membered ring intermediate to yield o-hydroxyaryl ketones, which can be precursors to this compound derivatives.
Mechanistic Insight : The reaction proceeds through:
- Nucleophilic attack of carboxylate on benzyne.
- Formation of aryl anion intermediate.
- Rearrangement to phenoxide intermediate.
- Proton abstraction to yield hydroxyaryl ketone.
By-products : Side products such as xanthenes can form via further reaction of phenoxide intermediates with additional benzyne.
This method highlights the utility of aryne chemistry in constructing chroman-related frameworks, though it is more commonly applied to o-hydroxyaryl ketones and flavone derivatives rather than directly to this compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride Esterification | Acid chloride, amino alcohols, benzene, reflux | Straightforward, well-established | Requires acid chloride preparation |
| Photoredox Doubly Decarboxylative Giese Reaction | Coumarin/chromone carboxylic acids, N-(acyloxy)phthalimides, Ru catalyst, visible light, DIPEA | Mild conditions, broad substrate scope, environmentally friendly | Requires photoredox setup, limited primary radical use |
| Aryne Insertion and Rearrangement | Benzyne generation, carboxylic acids | Novel mechanism, access to o-hydroxyaryl ketones | Complex intermediates, side products |
Chemical Reactions Analysis
Types of Reactions: Chroman-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chroman-8-carboxylate, a key intermediate in many synthetic pathways.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, chroman-8-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Chroman-8-carboxylate.
Reduction: Chroman-8-methanol.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
Chroman-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chroman-8-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress . Additionally, its derivatives can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Chroman-8-carboxylic acid can be compared with other similar compounds, such as:
Chroman-2-carboxylic acid: Similar in structure but differs in the position of the carboxyl group.
Chromone-3-carboxylic acid: Contains a ketone group instead of the tetrahydropyran ring.
Coumarin-3-carboxylic acid: A lactone derivative with different biological activities.
Uniqueness: this compound is unique due to its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent .
Biological Activity
Chroman-8-carboxylic acid is a compound of significant interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activities and potential therapeutic applications have been explored through numerous studies, revealing its involvement in enzyme-catalyzed reactions, metabolic pathways, and as a precursor for synthesizing various biologically active derivatives.
This compound is characterized by its chroman structure, which consists of a benzopyran core. This compound can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Notably, it can be oxidized to form chroman-8-carboxylate or reduced to yield chroman-8-methanol. The synthesis often involves reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Common Reactions
| Reaction Type | Products Produced | Reagents Used |
|---|---|---|
| Oxidation | Chroman-8-carboxylate | Potassium permanganate, chromium trioxide |
| Reduction | Chroman-8-methanol | Sodium borohydride |
| Substitution | Various substituted chroman derivatives | Thionyl chloride, phosphorus tribromide |
The biological activity of this compound is primarily attributed to its ability to undergo decarboxylation processes, leading to the formation of biologically relevant compounds such as 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. These transformations are catalyzed by carboxylic acid reductases (CARs), which play a crucial role in the metabolic pathways involving this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chroman derivatives. For instance, a series of synthesized chroman compounds demonstrated significant inhibitory effects on the growth of human breast cancer cell lines (MCF-7). One particular derivative exhibited a GI50 value of 34.7 µM, indicating promising anticancer activity . The presence of functional groups such as Schiff bases in these derivatives has been linked to enhanced bioactivity, suggesting that structural modifications can lead to improved therapeutic efficacy.
Antiepileptic Activity
In addition to anticancer properties, some chroman derivatives have shown antiepileptic activity. A study indicated that several synthesized compounds exhibited superior antiepileptic effects compared to reference drugs without neurotoxicity. This finding is crucial as it opens avenues for developing safer antiepileptic medications .
Antimicrobial Activity
This compound has also been associated with antimicrobial properties. It was isolated from the bark of Ximenia americana, a plant known for its traditional medicinal uses. The ethanolic extract of this plant displayed significant antibacterial activity against Staphylococcus aureus, suggesting that this compound may contribute to the observed effects.
Pharmacokinetics and Safety Profile
The pharmacokinetics of chroman derivatives indicate that they are well absorbed and can be metabolized efficiently in biological systems. Research has shown that certain derivatives do not exhibit neurotoxicity, making them viable candidates for further development in therapeutic applications .
Case Studies
- Anti-Breast Cancer Activity : A study synthesized various chroman derivatives and evaluated their effects on MCF-7 cells. Compounds with specific structural modifications showed significant growth inhibition, indicating their potential as anticancer agents.
- Antiepileptic Activity : Another study focused on the synthesis of chroman derivatives with antiepileptic properties. The results indicated that these compounds could serve as alternatives to existing medications with fewer side effects.
- Antimicrobial Effects : The isolation of this compound from Ximenia americana demonstrated its antibacterial properties, supporting traditional uses in folk medicine.
Q & A
Q. What are the established synthetic routes for Chroman-8-carboxylic acid and its derivatives?
this compound derivatives are typically synthesized via condensation reactions involving phenols and aldehydes/ketones, followed by cyclization . For halogenated variants (e.g., 6,8-dichloro derivatives), chlorination steps using reagents like SOCl₂ or PCl₃ are employed after core structure formation . Purification often involves recrystallization or column chromatography, with structural confirmation via NMR (¹H/¹³C) and HPLC (>95% purity) .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
Key methods include:
- NMR spectroscopy : To verify substituent positions and ring saturation .
- HPLC : For purity assessment, using C18 columns and UV detection at 254 nm .
- Elemental analysis : To confirm empirical formulas (e.g., C₁₀H₈Cl₂O₃ for 6,8-dichloro derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. What analytical techniques are essential for confirming the stability of this compound under various storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via:
Q. What are the key literature sources and databases for obtaining reliable physicochemical data on this compound?
Prioritize primary literature from journals like The Journal of Organic Chemistry and databases:
- PubChem : For CID, molecular weight, and safety data .
- Reaxys : To search synthetic protocols and spectral data .
- SciFinder : For patent reviews and biological activity profiles .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields in the synthesis of halogenated this compound derivatives?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in chlorination .
- Catalyst screening : Lewis acids like FeCl₃ improve regioselectivity in dihalogenation .
- Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, reagent stoichiometry, and reaction time .
Q. How should researchers address contradictions in spectral data when characterizing novel this compound analogs?
Follow this protocol:
Q. What methodological considerations are critical when designing biological activity assays for this compound derivatives?
Ensure:
- Solubility optimization : Use DMSO/cosolvent systems (≤0.1% final concentration) to avoid cytotoxicity .
- Dose-response curves : Include 6–8 concentrations to calculate IC₅₀ values for enzyme inhibition studies .
- Positive/negative controls : Validate assay robustness (e.g., reference inhibitors for kinase assays) .
Q. How can computational chemistry methods be integrated with experimental approaches to study this compound's structure-activity relationships?
Combine:
Q. What experimental design principles should guide the development of environmentally sustainable synthesis protocols for this compound?
Apply green chemistry metrics:
Q. How can researchers systematically investigate the metabolic pathways of this compound derivatives in pharmacological studies?
Employ:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
